molecular formula C24H18ClN3O5 B11091621 (2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B11091621
M. Wt: 463.9 g/mol
InChI Key: FGXVNWBTDRRLFJ-LDADJPATSA-N
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Description

(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-chlorobenzyl ether derivative, followed by the introduction of the cyano group and the methoxy-4-nitrophenyl group. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile compound used in organic synthesis.

    Diketene: A reactive intermediate used in the production of various chemicals.

Uniqueness

(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its combination of cyano, methoxy, and nitrophenyl groups distinguishes it from simpler compounds like ethyl acetoacetate and acetylacetone.

Properties

Molecular Formula

C24H18ClN3O5

Molecular Weight

463.9 g/mol

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)8-11-22(23)27-24(29)18(14-26)12-16-6-9-20(10-7-16)33-15-17-4-2-3-5-21(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12+

InChI Key

FGXVNWBTDRRLFJ-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C#N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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